1-benzyl-4-ethynyl-1H-pyrazole
Overview
Description
1-Benzyl-4-ethynyl-1H-pyrazole is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a benzyl group attached to the pyrazole ring at the 1-position and an ethynyl group at the 4-position. Pyrazoles are known for their diverse biological and pharmaceutical activities, making them valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethynyl-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzyl-1H-pyrazole-4-carbaldehyde with ethynylmagnesium bromide in a Grignard reaction. The reaction is typically carried out in anhydrous ether under an inert atmosphere to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethynyl-1H-pyrazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of the ethynyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction of the ethynyl group can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Substitution reactions can involve the replacement of the benzyl group with other functional groups using suitable reagents and conditions.
Major Products Formed:
Oxidation: The oxidation of the ethynyl group can lead to the formation of acetic acid derivatives.
Reduction: Reduction of the ethynyl group can result in the formation of ethylene derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has shown biological activity, including antimicrobial and antifungal properties, making it useful in the development of new drugs.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-benzyl-4-ethynyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators.
Comparison with Similar Compounds
1-Benzyl-4-ethynyl-1H-pyrazole is similar to other pyrazole derivatives, such as 1-phenyl-4-ethynyl-1H-pyrazole and 1-methyl-4-ethynyl-1H-pyrazole. its unique structural features, such as the presence of the benzyl group, contribute to its distinct biological and chemical properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-benzyl-4-ethynylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h1,3-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTUXOAYMPIOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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